molecular formula C7H11N3O3S B13597637 N,1-dimethyl-4-sulfamoyl-1H-pyrrole-2-carboxamide

N,1-dimethyl-4-sulfamoyl-1H-pyrrole-2-carboxamide

Cat. No.: B13597637
M. Wt: 217.25 g/mol
InChI Key: SZPMSRXXEAZUCE-UHFFFAOYSA-N
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Description

N,1-dimethyl-4-sulfamoyl-1H-pyrrole-2-carboxamide: is a chemical compound with the molecular formula C7H11N3O3S It is a derivative of pyrrole, a five-membered aromatic heterocycle containing nitrogen

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Paal-Knorr Pyrrole Synthesis: This method involves the condensation of 2,5-dimethoxytetrahydrofuran with various amines and sulfonamines in the presence of a catalytic amount of iron (III) chloride.

    N-Acylpyrrole Synthesis: This involves the condensation of carboxylic acids with 2,4,4-trimethoxybutan-1-amine, followed by acid-mediated cyclization to form the pyrrole ring.

Industrial Production Methods: Industrial production methods for N,1-dimethyl-4-sulfamoyl-1H-pyrrole-2-carboxamide are not well-documented in the literature. the methods mentioned above can be scaled up for industrial applications with appropriate modifications to reaction conditions and purification processes.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: N,1-dimethyl-4-sulfamoyl-1H-pyrrole-2-carboxamide can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in substitution reactions, where functional groups on the pyrrole ring are replaced by other groups under suitable conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base such as sodium hydride.

Major Products:

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of N-alkylated pyrroles.

Scientific Research Applications

Mechanism of Action

The mechanism of action of N,1-dimethyl-4-sulfamoyl-1H-pyrrole-2-carboxamide involves its interaction with specific molecular targets, such as enzymes. The compound binds to the active site of the enzyme, inhibiting its activity. This inhibition can disrupt various biological pathways, leading to the desired therapeutic effects .

Comparison with Similar Compounds

  • N,1-dimethyl-4-(2-methyl-1,3-thiazol-4-yl)-1H-pyrrole-2-carboxamide
  • N,4-dimethyl-3-(2-thienyl)-1H-pyrazole-1-carboxamide
  • N-(4-bromophenyl)-1-methyl-1H-pyrazole-4-carboxamide

Comparison: N,1-dimethyl-4-sulfamoyl-1H-pyrrole-2-carboxamide is unique due to its sulfamoyl group, which imparts specific chemical and biological properties. Compared to other similar compounds, it has shown distinct enzyme inhibitory activities and potential therapeutic applications .

Properties

Molecular Formula

C7H11N3O3S

Molecular Weight

217.25 g/mol

IUPAC Name

N,1-dimethyl-4-sulfamoylpyrrole-2-carboxamide

InChI

InChI=1S/C7H11N3O3S/c1-9-7(11)6-3-5(4-10(6)2)14(8,12)13/h3-4H,1-2H3,(H,9,11)(H2,8,12,13)

InChI Key

SZPMSRXXEAZUCE-UHFFFAOYSA-N

Canonical SMILES

CNC(=O)C1=CC(=CN1C)S(=O)(=O)N

Origin of Product

United States

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